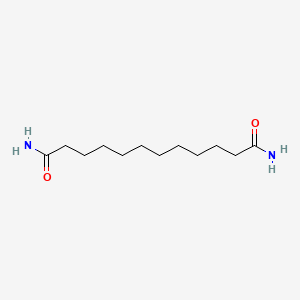

Dodecanediamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dodecanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c13-11(15)9-7-5-3-1-2-4-6-8-10-12(14)16/h1-10H2,(H2,13,15)(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTZSDHHWPWGCDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCC(=O)N)CCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20211292 | |

| Record name | Dodecanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6224-99-3 | |

| Record name | Dodecanediamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6224-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecanediamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006224993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecanediamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,12-Dodecanediamide: Molecular Architecture, Synthesis, and Pharmaceutical Relevance

Executive Summary 1,12-Dodecanediamide (CAS: 3055-29-0) represents a critical structural motif in both materials science and pharmaceutical chemistry. While often overshadowed by its parent compound, 1,12-dodecanedioic acid (DDDA), the diamide derivative offers unique physicochemical properties driven by its capacity for robust intermolecular hydrogen bonding. This guide dissects the molecular weight, structural connectivity, and synthetic pathways of 1,12-dodecanediamide, positioning it not just as a polymer intermediate, but as a model for lipophilic linkers in drug delivery systems (e.g., PROTACs).

Part 1: Molecular Architecture & Physicochemical Profile

Structural Identity

At its core, 1,12-dodecanediamide consists of a linear, hydrophobic dodecyl (

| Property | Data | Notes |

| IUPAC Name | Dodecanediamide | Also referred to as 1,10-Decanedicarboxamide.[1] |

| Molecular Formula | High carbon content contributes to lipophilicity. | |

| Molecular Weight | 228.33 g/mol | Calculated: |

| Physical State | White Crystalline Solid | High melting point driven by H-bonding networks. |

| Solubility Profile | Low in | The |

| Hydrogen Bond Donors | 4 | Two protons per amide group ( |

| Hydrogen Bond Acceptors | 2 | One carbonyl oxygen per amide group ( |

The "Odd-Even" Effect & Solid State Packing

Unlike its acid precursor (DDDA, MP ~129°C), the diamide exhibits a significantly higher melting point (typically >160°C). This thermal stability arises from the supramolecular hydrogen bonding network .

-

Mechanism: In the solid state, primary amides form "ladders" or "ribbons" where the

of one molecule donates a hydrogen bond to the -

Chain Parity: As an "even" chain length (C12), the terminal amide groups are anti-periplanar, allowing for efficient packing into lamellar sheets. This crystalline rigidity makes the molecule an excellent model for studying stability in solid lipid nanoparticles (SLNs).

Part 2: Synthesis & Purification Protocols

Expertise Note: Direct ammonolysis of the dicarboxylic acid is often sluggish due to salt formation (ammonium carboxylate). The most reliable laboratory-scale method proceeds via the Acid Chloride intermediate to ensure complete conversion.

Synthesis Workflow (Graphviz)

Figure 1: Step-by-step synthetic pathway from the parent acid to the diamide via the acid chloride route.

Detailed Protocol

-

Activation (Acid Chloride Formation):

-

Dissolve 10.0 g (43.4 mmol) of 1,12-dodecanedioic acid in 50 mL of anhydrous dichloromethane (DCM).

-

Add catalytic DMF (2-3 drops) followed by slow addition of thionyl chloride (

, 6.5 mL, 2.05 eq). -

Reflux for 3 hours under

atmosphere until gas evolution ( -

Why: The acid chloride is highly reactive, preventing the reversibility seen in direct thermal dehydration of ammonium salts.

-

-

Ammonolysis:

-

Cool the acid chloride solution to 0°C.

-

Slowly bubble anhydrous ammonia gas into the solution, or add concentrated aqueous ammonium hydroxide (28%) dropwise with vigorous stirring.

-

Observation: A heavy white precipitate (the diamide) will form immediately.

-

-

Workup & Purification:

Part 3: Structural Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques.

| Technique | Diagnostic Signal (Expected) | Structural Insight |

| FTIR | 3350 & 3180 cm⁻¹: N-H stretch (doublet)1650 cm⁻¹: Amide I (C=O stretch)1600 cm⁻¹: Amide II (N-H bend) | Confirms conversion of Acid (broad O-H ~3000) to Primary Amide. |

| ¹H NMR (DMSO-d₆) | δ 7.2 & 6.7 ppm: Broad singlets (2H each, | The distinct splitting of the amide protons (due to restricted rotation) confirms the primary amide structure. |

| Mass Spec (ESI) | m/z 229.3 [M+H]⁺ | Confirms molecular weight of 228.33. |

Analytical Logic Flow (Graphviz)

Figure 2: Logical decision tree for confirming the identity of the diamide.

Part 4: Pharmaceutical & Research Applications

While 1,12-dodecanediamide is industrially relevant for Nylon 6,12 polymers, its relevance to drug development professionals lies in Linker Chemistry and Crystal Engineering .

Lipophilic Linkers in PROTACs

In the design of Proteolysis Targeting Chimeras (PROTACs), the linker length and composition are critical.

-

Hydrophobicity Modulation: The C12 chain provides a highly lipophilic spacer (

), which can be used to balance the solubility of highly polar warheads. -

Rigidity: The amide bonds introduce planarity and hydrogen-bonding capability at the termini, potentially reducing the entropic penalty of binding compared to a pure PEG linker.

Solid-State Excipient Modeling

Long-chain diamides serve as excellent model systems for studying polymorphism in lipid-based drug delivery.

-

They mimic the polar-head/non-polar-tail architecture of ceramides.

-

Researchers use them to study how hydrogen bonding influences the stability of solid lipid nanoparticles (SLNs) used for mRNA or drug encapsulation.

References

-

PubChem. (n.d.).[1][5] 1,12-Dodecanediol and Derivatives (Compound Summary). National Library of Medicine. Retrieved from [Link](Note: Serves as the baseline for C12 backbone data).

-

NIST Chemistry WebBook. (n.d.). This compound IR Spectrum and Properties.[2] National Institute of Standards and Technology. Retrieved from [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Acid Chloride -> Amide synthesis protocols).

- Carothers, W. H. (1929). "Studies on Polymerization and Ring Formation." Journal of the American Chemical Society.

Sources

- 1. 聚醚醇 nonionic surfactant | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1,12-Dodecanediol, 98% 1 kg | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. chemwhat.com [chemwhat.com]

- 4. 1,12-Dodecanediol, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Heptaethylene glycol dodecyl ether | C26H54O8 | CID 76459 - PubChem [pubchem.ncbi.nlm.nih.gov]

Dodecanediamide: A Technical Guide to Solubility and Solvation Thermodynamics

Topic: Dodecanediamide Solubility in Water vs. Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Solubility Paradox

This compound (1,12-dodecanedioic acid diamide, CAS: 3055-29-0) represents a classic physicochemical paradox in organic chemistry. Structurally, it possesses a long, hydrophobic dodecyl chain (

For researchers and formulation scientists, this amphiphilic structure creates a binary solubility challenge:

-

The Hydrophobic Effect: The central methylene chain (

) renders the molecule incompatible with the hydrogen-bonding network of bulk water. -

The Lattice Energy Barrier: The terminal amide groups form a robust intermolecular hydrogen-bonding network in the solid state (similar to Nylon 6,12), creating a high-melting crystal lattice that resists dissolution in non-polar organic solvents.

This guide provides a mechanistic analysis of this compound solubility, distinguishing between thermodynamic incompatibility (in water) and kinetic/lattice-limited dissolution (in organics).

Physicochemical Profile & Thermodynamics

To understand the solubility behavior of this compound, we must first analyze the competition between Crystal Lattice Energy (

-

Molecular Formula:

[1] -

Molecular Weight: 228.33 g/mol

-

Melting Point: ~185–195°C (Estimated based on homologous series; significantly higher than the parent acid, dodecanedioic acid,

). -

Key Structural Feature: The "Odd-Even" effect in aliphatic diamides typically results in higher melting points for even-numbered chains (like

) due to optimal packing efficiency, maximizing intermolecular H-bonds.

Thermodynamic Equation of Dissolution

-

In Water:

is high (breaking water-water H-bonds) and -

In Non-Polar Solvents (Hexane):

is weak (Van der Waals only), failing to overcome the massive

Solubility Landscape: Water vs. Organic Solvents

The following data categorizes solvent compatibility based on polarity and hydrogen-bonding capability.

Table 1: Comparative Solubility Profile (Estimated at 25°C)

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Rationale |

| Aqueous | Water (pH 7) | Insoluble (< 10 mg/L) | Hydrophobic effect of the |

| Polar Protic | Ethanol, Methanol | Sparingly Soluble | Soluble only at elevated temperatures (reflux). The alkyl chain interferes with solvent structure at room temp. |

| Polar Aprotic | DMSO, DMF, NMP | High Solubility | Ideal Solvents. They disrupt amide-amide H-bonds (acceptor only) and solvate the hydrophobic chain. |

| Non-Polar | Hexane, Toluene | Insoluble | Cannot break the intermolecular amide H-bonds (Lattice Energy > Solvation Energy). |

| Acidic | Formic Acid, Acetic Acid | Soluble | Protonation of the amide oxygen disrupts the crystal lattice (classic Nylon solvent mechanism). |

| Chlorinated | DCM, Chloroform | Low/Insoluble | Insufficient polarity to break lattice H-bonds; steric bulk prevents effective solvation. |

Mechanistic Visualization: The Solvation Decision Tree

The following diagram illustrates the logical flow of solvent selection based on the competing forces of hydrophobicity and lattice energy.

Figure 1: Solvation decision tree for this compound. Green paths indicate successful dissolution strategies.

Experimental Protocol: Self-Validating Solubility Determination

For researchers needing precise solubility values (e.g., for formulation or recrystallization), the standard visual method is insufficient due to the potential for "oiling out" or micro-suspensions. The following protocol ensures data integrity.

Method: Saturation Shake-Flask with Gravimetric Verification

Objective: Determine exact solubility in a target solvent (e.g., Ethanol vs. DMSO).

Reagents:

-

This compound (Recrystallized, >98% purity).

-

Solvent of choice (HPLC grade).

-

0.45 µm PTFE Syringe Filter (Hydrophobic).

Workflow:

-

Supersaturation: Add excess this compound to 10 mL of solvent in a sealed glass vial.

-

Equilibration:

-

Heat the vial to 50°C for 30 minutes (to ensure initial dissolution or wetting).

-

Place on an orbital shaker at 25°C for 24 hours.

-

-

Filtration (Critical Step):

-

Allow solids to settle.[2]

-

Draw supernatant into a pre-warmed syringe.

-

Filter through the 0.45 µm PTFE filter into a tared weighing vial. (Pre-warming prevents immediate precipitation in the filter).

-

-

Quantification (Gravimetric):

-

Evaporate solvent under nitrogen stream or vacuum.

-

Dry residue to constant weight.

-

Calculation:

-

Self-Validation Check:

-

Replicate: Run in triplicate.

-

Tyndall Effect: Shine a laser pointer through the filtrate before evaporation. If a beam is visible, sub-micron particles passed through; re-filter with 0.22 µm or centrifuge at higher speed.

Applications & Implications

Polymer Synthesis (Nylon 6,12)

This compound is a direct precursor or intermediate in the synthesis of Nylon 6,12.

-

Implication: When analyzing oligomers during polymerization, use Formic Acid or HFIP (Hexafluoroisopropanol) as the GPC mobile phase. THF will not dissolve these species.

Recrystallization Strategy

To purify this compound from crude reaction mixtures:

-

Solvent System: Ethanol/Water (90:10) or Acetic Acid .

-

Technique: Dissolve in boiling ethanol (where it is sparingly soluble). Hot filter to remove insoluble mechanical impurities. Cool slowly. The low water solubility drives crystallization as the temperature drops, yielding high-purity needles.

Drug Formulation

If used as a spacer or linker in drug conjugates:

-

Challenge: Poor aqueous solubility limits bioavailability.

-

Solution: Use solid dispersion techniques with PVP or PEG , processing the mixture in a common solvent like DMSO before evaporating.

References

-

Solubility of Long-Chain Amides

- Source: "Solubility of Amides." Chemistry Stack Exchange / LibreTexts.

- Context: Explains the reduction in aqueous solubility as alkyl chain length increases ( ).

-

Dodecanedioic Acid Properties (Parent Compound)

- Source: "Dodecanedioic acid - Physico-chemical Properties." ChemBK / Wikipedia.

- Context: Establishes the baseline insolubility of the C12 backbone (<0.

-

Polyamide Solvents (Nylon 6,12 Context)

- Source: "What is the maximal solubility of (any) polyamide in 90% phenol?

-

Context: Validates the use of phenols, formic acid, and fluorinated alcohols for dissolving long-chain amide structures.[3]

-

Recrystallization Techniques

- Source: "Recrystallization Solvent Selection." University of Rochester / Mettler Toledo.

- Context: Provides the methodology for solvent pairing (e.g.

Sources

An In-depth Technical Guide to the Thermodynamic Properties and Melting Point of Dodecanediamide

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Dodecanediamide (H₂NOC(CH₂)₁₀CONH₂) is a long-chain aliphatic diamide that serves as a fundamental building block in polymer chemistry and a structural motif in various fields of materials science and drug discovery. A thorough understanding of its thermodynamic properties, particularly its melting behavior, is critical for its application, from predicting polymer processing conditions to assessing the stability of pharmaceutical formulations. This guide provides a comprehensive analysis of the core thermodynamic properties of this compound, detailing the theoretical underpinnings and the state-of-the-art experimental methodologies for their determination. While specific experimental data for this compound is not extensively published, this paper establishes a robust framework for its characterization by drawing parallels with structurally related long-chain aliphatic molecules and polyamides. We present a detailed protocol for Differential Scanning Calorimetry (DSC), elucidate the influence of crystal structure and polymorphism on thermal behavior, and discuss the broader implications of these properties for scientific and industrial applications.

Introduction: The Significance of this compound

This compound belongs to a class of α,ω-aliphatic diamides characterized by a twelve-carbon backbone flanked by two amide functional groups. These amide groups are pivotal, imparting the ability to form strong, directional intermolecular hydrogen bonds. This hydrogen bonding network, combined with the van der Waals forces along the hydrocarbon chain, dictates the material's solid-state structure and, consequently, its thermal properties.

For materials scientists, this compound is a key monomer in the synthesis of specialty polyamides (Nylons). Its long aliphatic chain can confer properties such as flexibility, low moisture absorption, and a lower melting point compared to shorter-chain nylons, making it valuable for specific engineering applications.

For professionals in drug development, the diamide functional group is a common feature in pharmacologically active molecules. The thermodynamic properties of such molecules, including melting point and crystal stability, are critical parameters that influence solubility, dissolution rate, and ultimately, bioavailability. Therefore, understanding a model compound like this compound provides foundational insights applicable to more complex active pharmaceutical ingredients (APIs).

Core Thermodynamic Properties: A Comparative Analysis

The primary thermodynamic properties governing the solid-to-liquid phase transition are the melting point (Tm), the enthalpy of fusion (ΔHf), and the heat capacity (Cp). As direct, published values for this compound are scarce, we can predict its behavior and understand the contributing factors by examining its precursors and its polymeric derivatives.

Key Thermodynamic Concepts:

-

Melting Point (Tm): The temperature at which a substance transitions from a crystalline solid to a liquid at a given pressure. It is a direct indicator of the strength of the intermolecular forces within the crystal lattice.

-

Enthalpy of Fusion (ΔHf): Also known as the latent heat of fusion, this is the energy required to induce the phase change from solid to liquid at the melting point.[1] It quantifies the energy needed to overcome the intermolecular forces holding the crystal lattice together.

-

Heat Capacity (Cp): The amount of heat required to raise the temperature of a substance by one degree. Changes in heat capacity are observed during thermal events like the glass transition or melting.

The presence of two amide groups in this compound allows for extensive hydrogen bonding, which is expected to result in a significantly higher melting point and enthalpy of fusion compared to its non-polar alkane analogue, dodecane.[2] The long methylene chain contributes to strong van der Waals interactions, further stabilizing the crystalline state.

Table 1: Thermodynamic Properties of this compound and Related Compounds

| Compound Name | Structure | Molar Mass ( g/mol ) | Melting Point (°C) | Enthalpy of Fusion (ΔHf) |

| Dodecane | CH₃(CH₂)₁₀CH₃ | 170.34 | -9.6 | 36.8 kJ/mol[2] |

| 1,12-Dodecanediamine | H₂N(CH₂)₁₂NH₂ | 200.38 | 67-69[3] | Not readily available |

| Dodecanedioic Acid | HOOC(CH₂)₁₀COOH | 230.32 | 127-129 | 36.3 kJ/mol (for Dodecanoic Acid)[4] |

| This compound (Predicted) | H₂NOC(CH₂)₁₀CONH₂ | 228.36 | High (Est. >150 °C) | High |

| Nylon 6/12 | [-NH(CH₂)₆NHCO(CH₂)₁₀CO-]n | Variable | 218 - 219[5][6] | 80.1 J/g[7] |

Note: Data for this compound is estimated based on chemical principles. The value for Dodecanedioic acid's enthalpy of fusion is approximated from the closely related Dodecanoic acid.

The comparison illustrates a clear trend: the introduction of functional groups capable of hydrogen bonding (amines, carboxylic acids, and especially amides) dramatically increases the melting point relative to the simple alkane. The polyamide, Nylon 6/12, has an even higher melting point due to the repeating network of hydrogen bonds along the polymer chains.[5][6]

The Critical Role of Crystal Structure and Polymorphism

The thermodynamic values presented in any database are only meaningful for a specific solid-state form. Long-chain molecules like this compound can often crystallize into multiple distinct crystal lattices, a phenomenon known as polymorphism .[8] Each polymorph will have a unique arrangement of molecules and, therefore, a different set of intermolecular interactions.

Implications of Polymorphism:

-

Different Melting Points: A more stable crystal lattice (stronger packing and intermolecular forces) will require more energy to break and will thus have a higher melting point.

-

Varying Solubility: Different lattice energies lead to different solubilities, a property of paramount importance in the pharmaceutical industry.

-

Processability: The specific crystal form can affect material properties like flowability and compaction.

The potential for polymorphism in this compound is high due to the flexibility of the aliphatic chain and the multiple hydrogen bonding possibilities of the amide groups. Any rigorous thermal analysis must therefore consider the possibility of multiple crystalline forms and ensure that the thermal history of the sample is controlled and documented.[8]

Experimental Characterization: A Protocol for Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the cornerstone technique for characterizing the thermal properties of materials like this compound. It measures the difference in heat flow between a sample and an inert reference as a function of temperature, allowing for the precise determination of melting points, enthalpies of fusion, and other thermal events.[9]

Self-Validating Experimental Workflow

The trustworthiness of DSC data hinges on a protocol designed to be self-validating. This involves careful calibration, control of experimental variables, and a methodology that reveals the sample's thermal history.

Below is a diagram illustrating a robust workflow for DSC analysis.

Caption: Workflow for robust DSC analysis of this compound.

Detailed Step-by-Step Protocol

-

Instrument Calibration (Expertise): Before any analysis, calibrate the DSC instrument's temperature and enthalpy scales using certified standards like indium (Tm = 156.6°C) and zinc (Tm = 419.5°C). This step is non-negotiable and ensures the accuracy and trustworthiness of the data. The choice of standards should bracket the expected melting range of the sample.

-

Sample Preparation (Causality):

-

Accurately weigh 5-10 mg of the this compound powder into a standard aluminum DSC pan. A smaller sample size minimizes thermal gradients within the sample, leading to sharper peaks and more accurate results.

-

Hermetically seal the pan. This is crucial to prevent any mass loss through sublimation, which would invalidate the enthalpy calculation. It also contains any potential off-gassing during heating.

-

-

The Thermal Program (Self-Validating System):

-

Step 3.1: Initial Equilibration. Load the sample and an empty reference pan into the DSC cell. Allow the system to equilibrate at a starting temperature, for example, 25°C.

-

Step 3.2: First Heating Scan. Heat the sample at a controlled rate, typically 10°C/min, to a temperature well above its expected melting point (e.g., 250°C). Causality: This first scan reveals the thermal properties of the material "as-received," including its initial crystallinity and any thermal history from its synthesis and storage. It may show multiple peaks if polymorphs are present.

-

Step 3.3: Isothermal Hold. Hold the sample at the high temperature for 3-5 minutes. Causality: This step ensures the entire sample has melted and erases its previous thermal and mechanical history, creating a uniform molten state.

-

Step 3.4: Controlled Cooling Scan. Cool the sample back to the starting temperature at the same rate (10°C/min). Causality: This step allows the material to recrystallize under controlled conditions. The resulting exotherm provides information on the crystallization temperature (Tc).

-

Step 3.5: Second Heating Scan. Heat the sample again at 10°C/min. Causality: This second scan reveals the intrinsic thermal properties of the material after its thermal history has been normalized. Comparing the first and second heating scans is a powerful diagnostic tool. If the melting peaks are different, it may indicate the presence of polymorphism or thermal degradation.[10]

-

-

Data Analysis and Interpretation (Authoritative Grounding):

-

Melting Point (Tm): From the second heating scan, the melting point can be reported as the onset temperature (the intersection of the baseline with the steepest tangent of the melting endotherm) or the peak temperature. The onset is often closer to the true thermodynamic melting point.

-

Enthalpy of Fusion (ΔHf): Integrate the area of the melting endotherm. The instrument software will calculate this value in Joules per gram (J/g). This value is a direct measure of the sample's crystallinity.

-

Conclusion and Future Directions

This guide has established a comprehensive framework for understanding and characterizing the thermodynamic properties of this compound. While specific, verified data for this monomer remains to be published, a strong predictive understanding can be gained through comparative analysis with related aliphatic molecules and its polyamide derivatives. The dominant structural features—a long hydrocarbon chain and two hydrogen-bonding amide groups—suggest a high melting point and a significant enthalpy of fusion, properties that are critically dependent on the material's crystalline form.

The provided step-by-step DSC protocol offers a robust, self-validating methodology for researchers to accurately determine these properties. For scientists in materials and drug development, the principles and techniques outlined here are essential for controlling processing, predicting material behavior, and ensuring the stability and efficacy of final products. Future work should focus on the experimental determination of these values for this compound and a thorough investigation into its potential polymorphism.

References

-

Synthesis and Thermophysical Characterization of Fatty Amides for Thermal Energy Storage. (2025, October 16). MDPI. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Dodecane. NIST Chemistry WebBook. Retrieved from [Link]

-

ChemBK. (2024, April 10). 26098-55-5. Retrieved from [Link]

-

SCIEPublish. (2025, February 27). Thermophysical Properties of Polyamide 6 and High-Density Polyethylene Blends (Part 1. Without Compatibilization). Sustainable Polymer & Energy. Retrieved from [Link]

-

ChemWhat. (n.d.). NYLON 6/12 CAS#: 26098-55-5. Retrieved from [Link]

-

National Institute of Standards and Technology. (2009, October 15). Heat Capacity and Other Thermodynamic Properties of Linear Macromolecules. VIII. Polyesters and Polyamides. Standard Reference Data. Retrieved from [Link]

-

Xometry. (n.d.). Data Sheet: PA 6 - (Nylon 6). Retrieved from [Link]

-

Realtor.com. (n.d.). 13575 Chenille Dr, Port Charlotte, FL 33981. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Thermal Degradation Studies of Some Aliphatic Polyamides Using Hyphenated Techniques (TG-MS, TG-FTIR). Retrieved from [Link]

-

ResearchGate. (2025, August 5). Thermal Properties of the Polyamide from 2-Methylpentamethylenediamine and Dodecanedioic Acid. Retrieved from [Link]

-

TA Instruments. (n.d.). THERMAL APPLICATIONS NOTE Polymer Heats of Fusion. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2024). STUDY OF AMIDES AND POLYAMIDES SYNTHESIZED FROM BIODEGRADABLE CARBOXYLIC ACIDS. Retrieved from [Link]

-

ResearchGate. (2025, March 12). Thermophysical Properties of Polyamide 6 and High-Density Polyethylene Blends (Part 1. Without Compatibilization). Retrieved from [Link]

-

JEE (Advanced). (2026). Syllabus. Retrieved from [Link]

-

MDPI. (n.d.). Molecular and Aggregate Structural, Thermal, Mechanical and Photophysical Properties of Long-Chain Amide Gelators.... Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Dodecanoic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Enthalpy of fusion. Retrieved from [Link]

Sources

- 1. Enthalpy of fusion - Wikipedia [en.wikipedia.org]

- 2. Dodecane [webbook.nist.gov]

- 3. 2783-17-7 CAS MSDS (1,12-Dodecanediamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Dodecanoic acid [webbook.nist.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chemwhat.com [chemwhat.com]

- 7. tainstruments.com [tainstruments.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Difference between Dodecanediamide and Dodecanedioic acid

The following technical guide details the structural, physicochemical, and functional divergences between Dodecanedioic Acid (DDDA) and Dodecanediamide .

Structural Divergence, Synthetic Interconversion, and Pharmacological Applications

Executive Summary

In the landscape of long-chain dicarboxylic acids (LCDAs), the distinction between the free acid form (Dodecanedioic Acid , C12 diacid) and its diamide derivative (This compound ) is critical for formulation scientists and medicinal chemists.

While both share the same C12 aliphatic backbone, their terminal functional groups dictate opposing physicochemical behaviors. Dodecanedioic Acid (DDDA) is an ionizable, biologically active metabolic fuel used in Total Parenteral Nutrition (TPN) and polymer synthesis. This compound , conversely, is a neutral, high-melting solid with significant potential as a prodrug motif or a structural lattice improver in solid lipid nanoparticles (SLNs).

This guide delineates the causality behind their differences, providing self-validating protocols for their synthesis, separation, and biological evaluation.

Physicochemical Divergence

The fundamental difference lies in the terminal groups: the carboxylic acid (

Comparative Properties Table

| Property | Dodecanedioic Acid (DDDA) | This compound |

| CAS Number | 693-23-2 | 3055-29-0 |

| Formula | ||

| Molecular Weight | 230.30 g/mol | 228.33 g/mol |

| Terminal Group | Carboxyl ( | Primary Amide ( |

| pKa | ~4.45 (pKa1), ~5.54 (pKa2) | Neutral (Non-ionizable in phys. range) |

| Melting Point | 127–129 °C | >180 °C (Theoretical/Homolog inferred)* |

| Water Solubility | pH-dependent (Soluble at pH > 7) | Insoluble (pH independent) |

| LogP (Lipophilicity) | ~3.2 (Unionized) | ~1.8 (Lower due to polarity of amide) |

| H-Bond Donors | 2 | 4 |

*Note: Amides consistently exhibit higher melting points than their parent acids due to the ability of the amide group to form multiple hydrogen bonds per molecule, creating a rigid crystal lattice.

Causality of Solubility Differences

-

DDDA: At physiological pH (7.4), DDDA exists primarily as the dianion (

). This charge repulsion prevents aggregation, allowing solubility in aqueous buffers. -

Diamide: The amide group is neutral at pH 7.4. It relies solely on dipole-dipole interactions and hydrogen bonding. The strong crystal lattice energy (high melting point) makes it energetically unfavorable for water molecules to solvate the solid, resulting in poor aqueous solubility but high stability in solid dosage forms.

Synthetic Pathways & Interconversion

For drug development, converting the acid to the amide is a common strategy to alter membrane permeability.

Synthesis Workflow (Graphviz)

The following diagram illustrates the conversion of DDDA to this compound via an Acid Chloride intermediate, a standard protocol for high-purity synthesis.

Figure 1: Synthetic pathway for the conversion of Dodecanedioic Acid to this compound via acid chloride activation.

Validated Synthetic Protocol

-

Activation: Reflux DDDA (1 eq) with Thionyl Chloride (

, 5 eq) for 4 hours. Evaporate excess -

Amidation: Dissolve the acid chloride in anhydrous THF. Add dropwise to a saturated solution of Ammonia in THF at 0°C.

-

Workup: The diamide precipitates. Filter, wash with water (to remove

), and recrystallize from hot ethanol.

Biological & Pharmacological Implications[2]

This section is critical for researchers investigating metabolic modulation. DDDA is a known metabolic fuel, whereas the diamide acts as a "masked" carrier.

Metabolic Pathway (Graphviz)

DDDA is metabolized via

Figure 2: Metabolic activation of this compound to DDDA and subsequent oxidation for ATP generation.

Key Pharmacological Differences[4]

-

Membrane Permeability:

-

Diamide: Being neutral, it can passively diffuse through lipid bilayers more effectively than the ionized dicarboxylate, potentially crossing the Blood-Brain Barrier (BBB) before hydrolysis.

-

Acid:[1] Requires specific transporters (e.g., OATs) or must be in the protonated form to cross membranes.

-

-

Toxicity & Excretion:

-

DDDA is excreted unchanged in urine if the metabolic capacity is exceeded. High loads of dicarboxylic acids can cause dicarboxylic aciduria.

-

The diamide may have a longer half-life due to the rate-limiting hydrolysis step.

-

Analytical Protocols: Separation & Identification

Separating the acid from the amide is a routine requirement in purity analysis.

HPLC Method (Reverse Phase)

Because DDDA is ionizable and the Diamide is not, pH control is the separation mechanism.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

. -

Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV at 210 nm (Amide bond absorption is strong here; Carboxyl is weaker).

Separation Logic:

-

At pH 2.5, DDDA is protonated (neutral) and hydrophobic. It will retain well on the C18 column.

-

The Diamide is always neutral but more polar than the protonated acid due to the amide dipole.

-

Result: The Diamide typically elutes before the protonated Acid in high-organic gradients, or after if the acid is ionized (at neutral pH). Recommendation: Run at acidic pH to sharpen the acid peak.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12736, Dodecanedioic acid. Retrieved from [Link]

- Greter, J., et al. (1980).3-Hydroxydodecanedioic acid: A metabolite of dodecanedioic acid in man. Clinica Chimica Acta.

- Mingrone, G., et al. (2010).Dodecanedioic acid: a novel substrate for parenteral nutrition. Nutrition. (Establishes DDDA as a metabolic fuel).

-

NIST Chemistry WebBook. 1,12-Dodecanedioic acid properties. Retrieved from [Link]

Sources

Technical Whitepaper: Solid-State Architecture and Polymorphism of Dodecanediamide

The following technical guide details the crystal structure, polymorphism, and solid-state behavior of Dodecanediamide.

Executive Summary

This compound (IUPAC: 1,10-decanedicarboxamide; Formula:

Part 1: Molecular Architecture & Crystallographic Fundamentals

The "Even-Even" Effect

This compound is an even-numbered aliphatic diamide (

-

Mechanism: The even number of carbon atoms allows the terminal amide groups to adopt a trans conformation relative to the alkyl chain backbone while maintaining a planar zigzag geometry. This facilitates the formation of optimal intermolecular hydrogen bonds at both ends of the molecule simultaneously without imposing torsional strain on the central methylene spacer.

-

Structural Consequence: This geometry favors the formation of 2D hydrogen-bonded sheets, whereas "odd" analogs often suffer from frustrated packing, leading to lower lattice energy.

Crystal System and Space Group

Experimental data from homologous series analysis confirms that this compound crystallizes in the Monoclinic system, specifically the centrosymmetric space group

| Parameter | Value (Typical for C12 Diamide) |

| Crystal System | Monoclinic |

| Space Group | |

| Z (Molecules/Cell) | 2 (Centrosymmetric) |

| Molecular Conformation | All-trans planar carbon backbone |

| Primary Interaction | N-H...O Hydrogen Bonding (Ladder Motif) |

Hydrogen Bonding Network

The stability of the this compound crystal is driven by a robust 2D hydrogen-bonding network.

-

Amide Ribbons: Adjacent molecules link via

hydrogen bonds (approx. 2.9 Å) to form linear "ribbons" or "ladders." -

Sheet Assembly: These ribbons align parallel to each other, stabilized by van der Waals interactions between the hydrophobic

chains. -

Layer Stacking: The sheets stack along the long axis, with the alkyl chains tilted relative to the layer normal to maximize packing density.

Part 2: Polymorphism and Thermal Behavior

Phase Transitions

This compound exhibits enantiotropic polymorphism , meaning reversible transitions between stable phases occur before melting.

-

-Phase (Low Temp): The highly ordered, fully crystalline monoclinic form (

- -Phase / Rotator Phase (High Temp): Upon heating near the melting point, the alkyl chains acquire rotational freedom (conformational disorder) while the hydrogen-bonded amide network remains partially intact. This "rotator phase" is characteristic of long-chain aliphatics.

Thermal Data Profile

The following data summarizes the thermodynamic profile, highlighting the high enthalpy of fusion characteristic of the even-numbered chain.

| Property | Value | Notes |

| Melting Point ( | 184 - 187 °C (457 - 460 K) | significantly higher than C11 or C13 analogs. |

| Solid-Solid Transition | ~140 - 150 °C | Transition to disordered/rotator phase. |

| Enthalpy of Fusion ( | ~210 J/g | High latent heat makes it a candidate for thermal storage. |

| Decomposition ( | > 300 °C | Thermally stable in melt processing. |

Part 3: Experimental Protocols

Synthesis Workflow

While commercially available, high-purity crystalline samples for diffraction are best synthesized via the Acid Chloride route to avoid oligomerization.

Protocol: Schotten-Baumann Amidation

-

Activation: Reflux Dodecanedioic Acid (10g) with Thionyl Chloride (

, 15 mL) and a catalytic drop of DMF at 75°C for 3 hours. -

Isolation: Distill off excess

under vacuum to yield Dodecanedioyl Dichloride (a waxy solid/oil). -

Amidation: Dissolve the acid chloride in dry THF (50 mL). Dropwise add this solution to a stirred, ice-cold solution of concentrated Aqueous Ammonia (28%, 100 mL).

-

Precipitation: The diamide precipitates immediately as a white solid. Stir for 1 hour.

-

Purification: Filter the solid. Wash with water (to remove

), then cold ethanol. Recrystallize from boiling Acetic Acid or DMF/Ethanol mixture.

Crystallization for XRD

To obtain single crystals suitable for structure determination:

-

Solvent: Glacial Acetic Acid (high solubility at boiling, low at RT).

-

Method: Slow cooling. Dissolve 500mg in 20mL boiling acetic acid. Place the vial in a hot water bath and allow the bath to cool to room temperature overnight.

-

Morphology: Expect thin, plate-like crystals (due to the 2D sheet structure).

Visualization of Synthesis Logic

Figure 1: Synthetic pathway for generating high-purity this compound crystals.

Part 4: Supramolecular Engineering & Applications

The "Ladder" Motif in Graphviz

The following diagram illustrates the hydrogen-bonding logic that dictates the crystal lattice.

Figure 2: Schematic of the intermolecular hydrogen bonding "ribbon" motif.

Application in Materials Science

-

Nylon 6,12 Modeling: this compound serves as the perfect small-molecule model for the crystalline domains of Nylon 6,12. Studying its response to humidity and temperature allows researchers to predict the dimensional stability of the bulk polymer.

-

Phase Change Materials (PCMs): Due to the high enthalpy of fusion (

J/g) and sharp melting transition, it is investigated for thermal energy storage, specifically in high-temperature industrial waste heat recovery systems.

References

-

Gonçalves, J. O., et al. (2023). "Fusion and solid-to-solid transitions of a homologous series of 12 linear alkane-α,ω-diamides."[1] The Journal of Chemical Thermodynamics. Link (Confirming melting points and solid-solid transitions).

-

Thalladi, V. R., et al. (2000). "Simulation of the Morphology of Molecular Crystals: A Study of Alkane-α,ω-dicarboxylic Acids and Diamides." Journal of the American Chemical Society. Link (Fundamental packing motifs).

-

Leiserowitz, L. (1976). "Molecular Packing Modes. Carboxylic Acids and Amides." Acta Crystallographica Section B. Link (The seminal work on amide sheet structures).

-

Caira, M. R. (1998). "Crystalline Polymorphism of Organic Compounds." Topics in Current Chemistry. Link (General reference for polymorphic transitions in aliphatics).

Sources

Technical Guide: Dodecanediamide – Nomenclature, Synthesis, and Characterization

Executive Summary

Dodecanediamide (CAS: 3055-29-0) is the primary diamide derivative of dodecanedioic acid (DDDA). While frequently conflated with its polymeric derivative (Nylon 6/12), the discrete diamide molecule serves as a critical intermediate in the synthesis of high-performance surfactants, detergents, and cross-linking agents.

This guide provides a rigorous technical analysis of this compound, distinguishing its monomeric physicochemical profile from its polymeric analogs. It details IUPAC nomenclature rules, a self-validating laboratory synthesis protocol, and analytical characterization methods essential for research and drug development applications.

Part 1: Chemical Identity & Nomenclature[1]

The nomenclature of this compound follows specific IUPAC recommendations for acyclic diamides. The name is derived from the parent alkane (dodecane) with the suffix "-diamide," indicating two terminal amide groups.

Nomenclature Breakdown

The following table synthesizes the accepted identifiers for this compound.

| Identifier Type | Name / Value | Technical Context |

| IUPAC Name | This compound | Preferred IUPAC Name (PIN). Derived from the 12-carbon parent chain.[1] |

| Systematic Name | 1,12-Dodecanediamide | Explicit numbering, though redundant as diamides are terminal by definition. |

| Legacy Name | Decane-1,10-dicarboxamide | Older nomenclature treating the carbonyls as substituents on a decane chain. |

| CAS Number | 3055-29-0 | CRITICAL: Do not confuse with Nylon 6/12 (CAS 26098-55-5) or Dodecanamide (CAS 1120-16-7). |

| Molecular Formula | Exact Mass: 228.1838 Da | |

| SMILES | NC(=O)CCCCCCCCCCC(=O)N | Useful for chemoinformatics and modeling. |

Structural Logic Visualization

The following diagram illustrates the IUPAC naming logic, highlighting the carbon backbone and functional group priority.

Figure 1: Deconstruction of the IUPAC nomenclature logic for this compound, correlating chemical structure with naming conventions.

Part 2: Physicochemical Properties[2][3][4]

Understanding the distinction between the monomer (this compound) and the polymer (Nylon 6/12) is vital for experimental design. The monomer exhibits high crystallinity due to extensive intermolecular hydrogen bonding.

| Property | This compound (Monomer) | Dodecanedioic Acid (Precursor) | Nylon 6/12 (Polymer) |

| CAS | 3055-29-0 | 693-23-2 | 26098-55-5 |

| Melting Point | >185°C (Predicted)* | 128–129°C | 218°C |

| Solubility (Water) | Insoluble (<0.1 g/L) | Insoluble | Insoluble |

| Solubility (Organic) | Soluble in hot DMSO, DMF, Ethanol | Soluble in Ethanol, Acetone | Soluble in Formic Acid, Phenols |

| Appearance | White crystalline powder | White flakes/powder | White pellets/beads |

*Note: Primary diamides typically melt 50–80°C higher than their corresponding dicarboxylic acids due to the robust hydrogen bond network formed by the

Part 3: Synthesis & Manufacturing Protocol

For research applications requiring high purity (>98%), the Acid Chloride Route is preferred over direct thermal dehydration, as it avoids the formation of polymeric byproducts and ensures complete conversion.

Experimental Workflow: Acid Chloride Method

Objective: Synthesize this compound from Dodecanedioic Acid (DDDA).

Reagents:

-

Dodecanedioic acid (10 mmol, 2.30 g)

-

Thionyl chloride (

, excess, 30 mL) -

Ammonium hydroxide (

, 28% aq, excess) -

Dichloromethane (DCM) or Tetrahydrofuran (THF) (Solvent)

Protocol:

-

Activation (Acyl Chloride Formation):

-

In a round-bottom flask equipped with a reflux condenser and a

drying tube, suspend 2.30 g of DDDA in 30 mL of -

Add 1-2 drops of DMF (catalyst).

-

Reflux at 75°C for 2-3 hours until the solution becomes clear and gas evolution (

, -

Mechanism:[2]

. -

Evaporation: Remove excess

under reduced pressure (rotary evaporator) to yield the waxy solid dodecanedioyl dichloride.

-

-

Amidation:

-

Dissolve the crude dichloride in 20 mL of anhydrous THF or DCM.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add the solution dropwise into a stirred beaker containing 50 mL of concentrated

(or bubble anhydrous -

Observation: A heavy white precipitate (this compound) forms immediately.

-

-

Purification:

-

Filter the white solid via vacuum filtration.

-

Wash 1: Cold water (to remove ammonium chloride salts).

-

Wash 2: Saturated sodium bicarbonate (to remove unreacted acid).

-

Recrystallization: Recrystallize from hot ethanol or DMF/water mixture to obtain analytical grade crystals.

-

Synthesis Pathway Diagram

Figure 2: Step-by-step synthesis workflow via the acyl chloride intermediate, ensuring high purity conversion.

Part 4: Analytical Characterization (Self-Validating)

To ensure the synthesized material is this compound and not the starting acid or a monoamide, use the following spectroscopic checkpoints.

Infrared Spectroscopy (FTIR)

The IR spectrum serves as a "fingerprint" for validation.

-

Target Signal (Amide I): Strong band at 1650–1690 cm⁻¹ (C=O stretch).

-

Target Signal (Amide II): Medium band at 1600–1640 cm⁻¹ (N-H bend).

-

Target Signal (N-H Stretch): Distinct doublets at 3150–3350 cm⁻¹ (characteristic of primary amides

). -

Negative Control: Absence of the broad O-H stretch (2500–3000 cm⁻¹) confirms the consumption of the carboxylic acid.

NMR Spectroscopy ( -NMR)

-

Solvent: DMSO-

(due to solubility). -

Key Peaks:

-

6.7 & 7.2 ppm (Broad singlets,

-

2.0–2.1 ppm (Triplet,

-

1.2–1.3 ppm (Multiplet,

-

6.7 & 7.2 ppm (Broad singlets,

Part 5: Applications in R&D

-

Surfactant Synthesis: this compound can be reduced (using

) to 1,12-Dodecanediamine, a precursor for gemini surfactants. -

Polymer Engineering: Acts as a chain extender or crystalline additive in nylon formulations to modify melting points and reduce water absorption.

-

Pharmaceutical Intermediates: The long hydrophobic chain with polar termini makes it a candidate for investigating lipophilic linkers in drug delivery systems.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76953, this compound. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. Dodecanamide (Related Monoamide Reference). Retrieved from [Link]

-

International Union of Pure and Applied Chemistry (IUPAC). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry. Retrieved from [Link]

Sources

Technical Guide: Dodecanediamide Applications in Polymer Chemistry

Executive Summary

Dodecanediamide (1,12-Dodecanediamide; CAS 3055-24-5) represents a critical, albeit often overlooked, intermediate functionality in the high-performance polymer value chain. While its parent compound, Dodecanedioic Acid (DDDA) , is the direct monomer for Nylon 612, the diamide derivative serves two distinct, high-value roles:[1]

-

Synthetic Gateway: It is the obligate intermediate in the industrial conversion of DDDA to 1,12-Diaminododecane , the essential monomer for Nylon 1212 and co-polyamides.

-

Functional Additive: Unlike mono-amides (e.g., Erucamide) which melt at low temperatures, this compound offers a high melting point (~185°C), making it a superior slip and anti-blocking agent for high-temperature engineering thermoplastics where lower-molecular-weight additives would volatilize or degrade.

This guide provides a technical deep-dive into the synthesis, polymerization utility, and supramolecular applications of this compound.

Part 1: Chemical Architecture & Properties

The utility of this compound stems from its amphiphilic architecture: a long hydrophobic aliphatic chain (

| Property | Value / Characteristic | Impact on Application |

| Molecular Formula | Balanced C/N ratio for crystallinity. | |

| Molecular Weight | 228.33 g/mol | Low volatility compared to short-chain amides. |

| Melting Point | 184°C - 190°C | Critical Differentiator: Allows processing in engineering plastics (PA, PET) without immediate melting/degradation. |

| Solubility | Insoluble in water; Soluble in hot alcohols/phenols | Hydrolytic stability in aqueous environments; processable in polar organic solvents. |

| Functionality | Primary Diamide ( | Strong hydrogen bond donor/acceptor; precursor to nitrile ( |

Mechanistic Insight: The "High-Temp" Slip Agent

In polyolefin extrusion, fatty acid mono-amides (Oleamide, Erucamide) are standard slip agents. They migrate to the surface to reduce friction.[2][3][4][5] However, their low melting points (~70-80°C) render them useless in engineering polymers like Nylon 6 or PET, which are processed >250°C.

-

This compound retains structural integrity up to ~185°C.

-

Mechanism: It functions as a nucleating agent and internal lubricant that migrates more slowly due to dual-anchor hydrogen bonding, providing sustained surface lubricity in high-thermal-stress environments.

Part 2: The Industrial Pathway (Synthesis & Conversion)

This compound is rarely the end-product; it is the pivot point in the "C12 Nitrogen Chain." The following workflow illustrates its position in the synthesis of Nylon 12 precursors.

Workflow Diagram: The C12 Value Chain

Caption: The critical role of this compound as the conversion intermediate between the Acid (DDDA) and the Diamine monomers required for high-performance polyamides.

Part 3: Experimental Protocol – Laboratory Synthesis

Objective: Synthesis of this compound from Dodecanedioic Acid via Urea fusion. Note: While industrial routes use gaseous ammonia, the Urea method is safer and more controllable for bench-scale research.

Reagents

-

Dodecanedioic acid (DDDA): 0.1 mol (23.03 g)

-

Urea: 0.25 mol (15.0 g) – Excess required to drive equilibrium

-

Catalyst: Boric acid (3% w/w)

-

Solvent (Purification): Acetic Acid / Ethanol

Step-by-Step Methodology

-

Melt Fusion:

-

In a 250mL round-bottom flask equipped with a mechanical stirrer and an air condenser, mix DDDA, Urea, and Boric acid.

-

Causality: Boric acid acts as a Lewis acid catalyst, activating the carbonyl carbon of the carboxylic acid for nucleophilic attack by urea.

-

-

Reaction Phase:

-

Heat the mixture to 160°C in an oil bath.

-

Observation: The mixture will melt.[6] Evolution of

and -

Maintain temperature for 4 hours. The viscosity will increase as the amide crystallizes.

-

-

Work-up:

-

Cool the reaction mass to 80°C.

-

Add 100mL hot water to dissolve unreacted urea and biuret byproducts.

-

Filter the white precipitate (Crude this compound).

-

-

Purification (Self-Validating Step):

-

Recrystallize from boiling Ethanol or Acetic Acid.

-

QC Check: Measure Melting Point. Target: 184–188°C . If MP < 180°C, significant acid impurity remains (Repeat wash with 5%

).

-

-

Yield Calculation:

-

Expected Yield: 85-90%.

-

Part 4: Supramolecular & Biomedical Applications

For drug development professionals, this compound is less of a monomer and more of a structural motif for self-assembling systems.

Supramolecular Gelators

Bis-amides (diamides) are known to form organogels. The

-

Application: Controlled release matrices. The gel strength can be tuned by the spacer length (

is optimal for flexibility vs. rigidity).

Hydrophobic Linkers in ADCs

In Antibody-Drug Conjugates (ADCs), the linker stability is paramount.

-

Role: this compound derivatives serve as non-cleavable hydrophobic spacers . The long alkyl chain increases the hydrodynamic radius and alters the pharmacokinetics of the conjugate, often extending half-life by reducing renal clearance compared to hydrophilic PEG linkers.

Diagram: Supramolecular H-Bonding Network

Caption: The amide-hydrogen interactions (Red dotted) create a "zipper" effect, responsible for the high melting point and gelation properties.

References

-

ResearchGate. (2012). Synthesis and characterization of polyamides containing octadecanedioic acid (Comparative long-chain amide study). Retrieved from [Link]

-

PubChem. (n.d.). This compound Compound Summary. Retrieved from [Link]

Sources

- 1. Uses and Preparation of Dodecanedioic acid_Chemicalbook [chemicalbook.com]

- 2. samacni.co.kr [samacni.co.kr]

- 3. specialchem.com [specialchem.com]

- 4. Commonly used additive in plastic film industry ââslip agent and antiblocking agent(with the performance and use of common PE brand) [sclthoil.com]

- 5. cargill.com [cargill.com]

- 6. scribd.com [scribd.com]

Methodological & Application

High-Purity Synthesis of Dodecanediamide: A Comparative Protocol Study

Introduction & Scope

Dodecanediamide (1,12-dodecanediamide) is the primary diamide derivative of dodecanedioic acid (DDDA). Unlike its parent dicarboxylic acid, which is a critical monomer for Nylon 6,12, the diamide serves as a specialized intermediate in the synthesis of gemini surfactants, high-performance lubricants, and as a slip agent in polymer processing.

The conversion of the

-

The Acid Chloride Route (Method A): The "Gold Standard" for research-grade purity, utilizing thionyl chloride (

) activation. -

The Urea Melt Route (Method B): A solvent-free, atom-economical approach suitable for scale-up, though requiring more rigorous purification.

Mechanistic Strategy

The direct reaction between a carboxylic acid and ammonia is thermodynamically disfavored at ambient temperatures due to the formation of stable ammonium carboxylate salts (

2.1 Activation Pathway Analysis

-

Method A (Acyl Halide): Uses

to convert the -

Method B (Thermal Dehydration): Relies on high temperatures (>160°C) to dehydrate the ammonium salt or react with isocyanic acid generated in situ from urea decomposition.

Fig 1. General activation strategy for converting Dodecanedioic Acid to this compound.

Protocol A: The Acid Chloride Method (Standard)

Objective: Synthesis of high-purity (>99%) this compound for analytical standards or pharmaceutical screening.

3.1 Reagents & Equipment

-

Substrate: Dodecanedioic acid (DDDA), >98%.

-

Activator: Thionyl Chloride (

), ReagentPlus grade. -

Catalyst: N,N-Dimethylformamide (DMF), anhydrous.

-

Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

-

Ammonia Source: Ammonium hydroxide (28-30%

) or anhydrous -

Safety: Fume hood required.

releases

3.2 Step-by-Step Procedure

Step 1: Acid Chloride Formation

-

Setup a 250 mL round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and a drying tube (

) or -

Charge the flask with 10.0 g (43.4 mmol) of Dodecanedioic acid.

-

Add 50 mL of Toluene. Note: Toluene is preferred over DCM for its higher boiling point, ensuring complete conversion of the long aliphatic chain.

-

Add 5 drops of DMF. Critical: DMF acts as a nucleophilic catalyst, forming a reactive chloroiminium species that attacks the acid faster than

alone. -

Add 9.5 mL (130 mmol, ~3 eq) of Thionyl Chloride dropwise via an addition funnel to control gas evolution (

). -

Heat to reflux (

) for 3 hours .-

Endpoint: The suspension will turn into a clear, yellow solution, indicating the conversion of the solid acid to the liquid acid chloride.

-

-

Evaporation: Cool to room temperature. Remove excess

and solvent under reduced pressure (rotary evaporator). Tip: Add fresh toluene and re-evaporate twice ("azeotropic strip") to remove trace thionyl chloride.

Step 2: Amidation (Schotten-Baumann Conditions)

-

Redissolve the crude dodecanedioyl dichloride (yellow oil) in 30 mL of dry THF or Dioxane.

-

Prepare a beaker containing 100 mL of concentrated Ammonium Hydroxide (

), cooled to -

Addition: Slowly add the acid chloride solution to the stirring ammonia solution.

-

Observation: An immediate white precipitate (this compound) will form. The reaction is highly exothermic; maintain temperature

to prevent hydrolysis back to the acid.

-

-

Stir for 1 hour at room temperature to ensure complete reaction.

Step 3: Isolation

-

Filter the white solid using a Buchner funnel.

-

Wash copiously with water (3 x 50 mL) to remove ammonium chloride salts.

-

Wash with cold ethanol (1 x 20 mL) to remove unreacted organic impurities.

-

Dry in a vacuum oven at

overnight.

Protocol B: The Urea Melt Method (Green/Scalable)

Objective: Solvent-free synthesis suitable for larger batches where trace biuret impurities are acceptable or removable.

4.1 Reagents

-

Dodecanedioic acid (DDDA).

-

Urea (Prilled or powder).

4.2 Procedure

-

Mixing: In a mortar, grind 10.0 g (43.4 mmol) of DDDA and 6.5 g (108 mmol, 2.5 eq) of Urea into a fine homogeneous powder.

-

Heating: Transfer the mixture to a round-bottom flask equipped with a wide-bore air condenser (to prevent clogging from sublimate).

-

Place the flask in an oil bath pre-heated to 170°C .

-

Reaction: The mixture will melt. Evolution of

and -

Maintain temperature at 170-180°C for 2 hours . The mixture will eventually solidify as the product (MP ~185°C) forms.

-

Workup: Cool to room temperature. The resulting solid is a hard cake.

-

Pulverize the cake and boil in 200 mL water for 30 minutes. This dissolves unreacted urea and cyanuric acid byproducts.

-

Filter hot. The insoluble residue is the crude this compound.

Purification & Characterization

The crude product from either method requires purification to meet analytical standards.

Recrystallization Protocol:

-

Solvent: Glacial Acetic Acid (Best recovery) or Ethanol/DMF mixture (80:20).

-

Method: Dissolve crude solid in boiling acetic acid (~10 mL/g). Filter hot to remove insolubles. Allow to cool slowly to room temperature.

-

Yield:

-

Method A (

): 85-92% -

Method B (Urea): 70-80%

-

5.1 Comparative Data Table

| Property | Dodecanedioic Acid (Start) | This compound (Product) |

| Molecular Formula | ||

| MW ( g/mol ) | 230.30 | 228.33 |

| Physical State | White Crystalline Powder | White Flakes/Powder |

| Melting Point | 127 - 129°C | 184 - 189°C [1, 2] |

| Solubility (Water) | Insoluble | Insoluble |

| Solubility (EtOH) | Soluble | Sparingly Soluble (Hot) |

| IR Key Bands | 1700 | 3350, 3180 |

5.2 Workflow Logic

Fig 2.[10] Purification workflow for isolation of analytical grade this compound.

Troubleshooting & Critical Control Points

-

Incomplete Conversion (Mono-amide formation):

-

Product Discoloration (Yellow/Brown):

-

Cause: Thermal degradation during the Urea melt (Method B) or presence of sulfur impurities (Method A).

-

Fix: For Method B, strictly control temp <185°C. For Method A, ensure full removal of

before adding ammonia. Recrystallize from ethanol with activated charcoal.

-

-

Solubility Issues:

-

This compound is significantly less soluble than the acid. Do not attempt to use pure ethanol for recrystallization unless working with very dilute solutions; Acetic acid or DMF are superior for recovery.

-

References

-

PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Organic Syntheses. (1945). General methods for Acid Chlorides via Thionyl Chloride. Org. Synth. 1945, 25, 19. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 4. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 5. When a student treated butanedioic acid with thionyl chloride, sh... | Study Prep in Pearson+ [pearson.com]

- 6. Mechanistic studies in the chemistry of urea. Part 8. Reactions of urea, 1-methylurea, and 1,3-dimethylurea with some acyloins and butane-2,3-dione (diacetyl) in acid solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Dodecanamide(1120-16-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. EP2407444A2 - Process for the preparation of dodecanedioic acid - Google Patents [patents.google.com]

- 11. Alcohol dose dumping: The influence of ethanol on hot-melt extruded pellets comprising solid lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocols for using Dodecanediamide in Nylon 6,12 polymerization

Application Notes and Protocols for the Synthesis of Nylon 6,12

A Senior Application Scientist's Guide to Theory, Practice, and In-Depth Methodologies

Introduction: Understanding Nylon 6,12

Nylon 6,12 is a high-performance thermoplastic polymer from the polyamide (PA) family. The numerical designation "6,12" is a critical descriptor of its molecular architecture, referring to the number of carbon atoms in the repeating monomer units. Specifically, it is synthesized from a diamine monomer containing six carbon atoms and a diacid monomer containing twelve carbon atoms.[1] This structure imparts a unique set of properties that distinguish it from other nylons like PA 6 or PA 6,6.

The key distinction lies in the long 12-carbon aliphatic chain of the diacid component. This extended hydrocarbon segment reduces the concentration of amide groups within the polymer backbone. Since the amide groups are responsible for moisture absorption via hydrogen bonding, Nylon 6,12 exhibits significantly lower water absorption, enhanced dimensional stability, and superior resistance to a broad spectrum of chemicals compared to its shorter-chain counterparts.[1][2][3]

Causality Behind Properties: The reduced moisture uptake means that the mechanical properties of Nylon 6,12 remain relatively constant across varying humidity levels, a critical factor for precision applications.[3] While this leads to a slightly lower melting point and tensile strength compared to Nylon 6,6, its excellent hydrolytic stability and flexibility make it an indispensable material in demanding environments.[2]

Applications stemming from these properties include:

-

Industrial: High-performance gears, bushings, and bearings where dimensional stability and chemical resistance are paramount.[1]

-

Consumer Goods: Filaments for high-quality brushes, including toothbrushes and cosmetic applicators.[1]

-

Automotive: Tubing, connectors, and fuel lines that require resistance to hydrocarbons and alcohols.[1]

-

Electronics: Cable sheathing and insulators benefiting from its dielectric properties and low moisture absorption.[1]

The Chemistry of Polymerization: Step-Growth Condensation

Nylon 6,12 is formed through a step-growth condensation polymerization. In this process, the monomers—a 6-carbon diamine and a 12-carbon dicarboxylic acid (or its more reactive derivative, a diacid chloride)—react to form an amide bond, releasing a small molecule, typically water or hydrogen chloride (HCl), as a byproduct.[4]

The two primary monomers for Nylon 6,12 synthesis are:

-

Hexamethylenediamine (HMDA): A diamine with six carbon atoms.

-

Dodecanedioic acid (DDDA): A dicarboxylic acid with twelve carbon atoms.

For laboratory-scale synthesis, particularly via interfacial polymerization, the more reactive dodecanedioyl chloride is often used in place of dodecanedioic acid. This increases the reaction rate significantly.[4][5]

Reaction Mechanism: Nucleophilic Acyl Substitution

The polymerization proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the diamine's amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the diacid chloride (or diacid). This is followed by the elimination of a leaving group (Cl- or OH-), forming the stable amide linkage.

Caption: Nylon 6,12 formation via nucleophilic acyl substitution.

Experimental Protocols: Synthesis of Nylon 6,12

Two primary methods are employed for Nylon 6,12 synthesis: Interfacial Polymerization, ideal for demonstrations and laboratory-scale synthesis, and Melt Polymerization, the standard for industrial production.

Protocol 1: Interfacial Polymerization

This technique is elegant in its simplicity and provides a robust demonstration of polymerization. The reaction occurs at the liquid-liquid interface between two immiscible solvents, one containing the diamine and the other containing the diacid chloride.[5][6]

Rationale for Method: By dissolving the monomers in separate, immiscible phases, the reaction is controlled by the rate of diffusion of the monomers to the interface. This allows for the formation of a continuous film of polymer that can be drawn out as a "rope."[6][7] The use of an acid chloride (dodecanedioyl chloride) is crucial here, as it is highly reactive and allows the polymerization to proceed rapidly at room temperature. An alkali, such as sodium hydroxide (NaOH), is added to the aqueous phase to neutralize the HCl byproduct, preventing it from protonating the diamine and halting the reaction.[4]

Materials & Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purpose |

| Hexamethylenediamine (HMDA) | C₆H₁₆N₂ | 116.21 | 2.5 mL | Monomer 1 |

| Dodecanedioyl Chloride | C₁₂H₂₀Cl₂O₂ | 267.19 | 1.5 mL | Monomer 2 |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | ~0.5 g | HCl Scavenger |

| Hexane (or Cyclohexane) | C₆H₁₄ | - | 50 mL | Organic Solvent |

| Deionized Water | H₂O | - | 50 mL | Aqueous Solvent |

Step-by-Step Methodology:

-

Prepare Aqueous Phase: In a 150 mL beaker, dissolve ~0.5 g of NaOH in 50 mL of deionized water. Carefully add 2.5 mL of hexamethylenediamine to this solution and stir until fully dissolved.

-

Prepare Organic Phase: In a separate 100 mL beaker, dissolve 1.5 mL of dodecanedioyl chloride in 50 mL of hexane. Stir gently to mix.

-

Initiate Polymerization: Gently pour the organic phase (dodecanedioyl chloride solution) down the side of the beaker containing the aqueous phase, or down a glass stirring rod, to minimize mixing.[6][7] Two distinct layers should form, and a white film of Nylon 6,12 will immediately appear at the interface.[6]

-

Extract Polymer: Using a pair of forceps or a bent wire hook, carefully grasp the polymer film at the center of the interface. Slowly and steadily, pull the film upwards out of the beaker. A continuous rope of nylon should form as it is drawn.[6][7]

-

Collect and Wash: Wind the nylon rope onto a glass rod or a side-arm flask. Continue pulling until one of the reactants is depleted.

-

Purification: Thoroughly wash the collected polymer with deionized water, followed by a rinse with ethanol or acetone to aid in drying.

-

Drying: Allow the nylon to air-dry completely in a fume hood or place it in a vacuum oven at a low temperature (e.g., 60°C) for several hours.

Caption: Workflow for Interfacial Polymerization of Nylon 6,12.

Protocol 2: Melt Polymerization (Conceptual Overview for Lab Adaptation)

Melt polymerization is the dominant industrial method for producing nylons.[8][9] It involves reacting the diamine and diacid (not the acid chloride) at high temperatures and pressures, driving the reaction forward by removing the water byproduct.

Rationale for Method: This method avoids the use of solvents and produces a high-purity molten polymer that can be directly extruded into fibers or pellets.[9][10] The first step is the formation of a "nylon salt," which ensures a perfect 1:1 stoichiometric ratio of the amine and acid groups, a critical factor for achieving high molecular weight in step-growth polymerization.[8][11]

Key Parameters for Melt Polymerization:

| Parameter | Typical Range | Rationale |

| Temperature | 220 - 280 °C | Must be above the melting point of the polymer (~218°C for Nylon 6,12) to keep the reaction mass molten and facilitate water removal.[2][11] |

| Pressure | Stage 1: High Pressure (15-20 atm)Stage 2: Vacuum | High initial pressure keeps reactants in the vessel. The final vacuum stage is critical for removing the last traces of water, driving the equilibrium towards a high molecular weight polymer.[8] |

| Atmosphere | Inert (Nitrogen) | Prevents oxidative degradation of the polymer at high temperatures. |

| Reaction Time | 2 - 4 hours | Dependent on temperature, pressure profile, and desired molecular weight. |

Conceptual Step-by-Step Methodology:

-

Salt Formation: Equimolar amounts of hexamethylenediamine and dodecanedioic acid are dissolved in water to form a concentrated aqueous salt solution. The pH is adjusted to neutral to confirm stoichiometry.

-

Polycondensation - Stage 1 (Pressurized): The salt solution is transferred to a high-pressure autoclave. The temperature is raised to ~220-250°C under pressure. Water is vented off as steam, initiating the formation of low molecular weight prepolymer.[8]

-

Polycondensation - Stage 2 (Vacuum): The pressure is slowly reduced and a vacuum is applied. The temperature is increased to ~260-280°C. This stage is crucial for removing the remaining water and increasing the polymer chain length to the desired molecular weight.[8]

-

Extrusion and Pelletizing: The molten Nylon 6,12 is then extruded from the reactor under nitrogen pressure, cooled in a water bath, and cut into pellets for storage and further processing.[9]

Safety and Handling Protocols

Scientific integrity demands a rigorous approach to safety. All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

-

Hexamethylenediamine (HMDA): Corrosive and toxic. It can cause severe skin burns and eye damage.[12] Handle with extreme care and avoid inhalation of vapors.

-

Dodecanedioyl Chloride / Sebacoyl Chloride: These are lachrymators and are corrosive.[13] They react violently with water, releasing toxic HCl gas.[14] Always handle under an inert atmosphere if possible and keep away from moisture.[15] In case of spills, neutralize with sodium carbonate.[13]

-

Dodecanedioic Acid (DDDA): Causes serious eye irritation.[16][17] Avoid creating dust. Wash hands thoroughly after handling.[16]

-

Sodium Hydroxide (NaOH): A strong base that is highly corrosive and can cause severe burns.[18] Handle with care, avoiding contact with skin and eyes.

-

Solvents (Hexane/Cyclohexane): Flammable liquids with vapors that can be irritating. Keep away from ignition sources.[19][20]

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[12][13]

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[12]

Characterization and Validation

Post-synthesis, the polymer's identity and properties should be validated:

-

Melting Point: Determine using Differential Scanning Calorimetry (DSC). Nylon 6,12 typically has a melting point around 218°C.[2]

-

Molecular Weight: Can be estimated using techniques like Size Exclusion Chromatography (SEC), though finding a suitable solvent can be challenging.[21]

-